3-(2,2,2-Trifluoroethyl)imidazolidin-4-one
Description
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)imidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)2-10-3-9-1-4(10)11/h9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBMZICFMQBBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CN1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1549264-32-5 | |
| Record name | 3-(2,2,2-trifluoroethyl)imidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Coupling and Hydrogenation Approach Using 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
A patented method involves a multi-step synthesis starting from 2-amino-N-(2,2,2-trifluoroethyl)acetamide as a key intermediate. The process includes:
- Step A: Coupling a compound of formula 2 with a compound of formula 3 in the presence of a coupling reagent and base to form an intermediate (formula 4).
- Step B: Hydrogenolysis of the intermediate using hydrogen and a hydrogenolysis catalyst to yield the target compound (formula 1).
- Step C (optional): Conversion to acid salt forms by reaction with acids such as HCl, HBr, trifluoroacetic acid, methanesulfonic acid, sulfate, or phosphate.
This method emphasizes mild hydrogenation conditions, typically at atmospheric pressure with a hydrogen balloon, offering operational simplicity and scalability.
Benzylation of Imidazolidine-2,4-dione Derivatives
Another approach involves the benzylation of imidazolidine-2,4-dione derivatives bearing trifluoroethyl groups. For example:
- Reaction of 5-((6-chloro-1H-indol-3-yl)methylene)imidazolidine-2,4-dione with 1-(chloromethyl)-4-(2,2,2-trifluoroethyl)benzene under benzylation conditions yields the trifluoroethyl-substituted imidazolidinone derivatives.
- Yields range around 38–45%, with products isolated as solids of high purity (95–98%).
- Characterization includes detailed ^1H-NMR, ^13C-NMR, and mass spectrometry confirming the structure and purity.
This method provides a direct route to trifluoroethyl-substituted imidazolidin-4-ones via nucleophilic substitution on chloromethyl trifluoroethyl derivatives.
Copper-Catalyzed Coupling and Cyclization
Copper-catalyzed coupling reactions have been employed in synthesizing trifluoroethyl-substituted heterocycles, involving:
- Use of CuI and Cu metal with ligands such as N,N-dimethylglycine.
- Reactions performed in polar aprotic solvents like DMF or DMAc at elevated temperatures (around 80 °C).
- Subsequent cyclization steps involving reagents like TMSCN and acidic conditions to form cyclic imidazolidinones.
Although this method is more general for thiohydantoin analogues, it can be adapted for trifluoroethyl imidazolidinones by selecting appropriate amino acid and ketone precursors.
Reaction Conditions and Optimization
Mechanistic Insights and Challenges
- The hydrogenation step in the coupling/hydrogenation method is critical and typically conducted under mild conditions to avoid over-reduction or decomposition.
- Benzylation reactions require careful control of reaction stoichiometry and temperature to maximize yields and minimize side reactions.
- Copper-catalyzed methods benefit from ligand assistance to enhance regioselectivity and reaction rates but may require optimization for specific substrates.
Summary and Recommendations
The preparation of 3-(2,2,2-trifluoroethyl)imidazolidin-4-one can be efficiently achieved via:
- Coupling and hydrogenation of trifluoroethyl amides , providing a versatile and scalable route.
- Nucleophilic substitution (benzylation) on imidazolidine-2,4-dione derivatives using chloromethyl trifluoroethyl reagents, offering relatively straightforward synthesis with good purity.
- Copper-catalyzed coupling and cyclization for more complex analogues, adaptable with appropriate ligand and reaction condition optimization.
For practical laboratory synthesis, the benzylation approach offers a balance between operational simplicity and product purity, while the patented coupling/hydrogenation method is suitable for larger scale or industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone compounds.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the trifluoroethyl group .
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)imidazolidin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)imidazolidin-4-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity . The imidazolidinone ring structure can also contribute to the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The trifluoroethyl group distinguishes 3-(2,2,2-Trifluoroethyl)imidazolidin-4-one from analogs with bulkier substituents. For example:
- 3-(3',4'-Dimethyl-biphenyl-2-yl)-4-methyl-1-(trifluoromethyl)imidazolidin-2-one (117): Contains a trifluoromethyl (CF₃) group directly attached to the imidazolidinone ring and a biphenyl substituent. The biphenyl group increases hydrophobicity (logP ~3.5), reducing aqueous solubility compared to the trifluoroethyl analog .
- (R)-4-Benzyl-1-[4-(1-butyl-triazol-4-yl)butyl]-3-(trifluoromethylphenylacetyl)imidazolidin-2-one (11a) : Features a triazolium ionic liquid-supported side chain, enhancing thermal stability (>250°C decomposition) but complicating synthetic scalability .
Table 1: Key Physicochemical Properties
Electronic and Steric Effects
The trifluoroethyl group provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups in analogs:
- 3-(4'-Fluoro-biphenyl-4-yl)-4-isopropyl-1-(trifluoromethyl)imidazolidin-2-one (112) : The para-fluorophenyl substituent enhances resonance stabilization, increasing electrophilicity at the urea carbonyl (δC=O ~170 ppm in ¹³C NMR) .
- 3-(2,4-Dichlorobenzoyl)-5-(3,4-dichlorobenzylidene)-2-thioxoimidazolidin-4-one : Thioxo and dichlorobenzoyl groups create a highly electron-deficient core (δC=O ~175 ppm), favoring nucleophilic attack at the C2 position .
In contrast, the trifluoroethyl group in the target compound induces milder electronic perturbations (δC=O ~165 ppm), balancing reactivity and stability .
Biological Activity
3-(2,2,2-Trifluoroethyl)imidazolidin-4-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Structural Characteristics
- Molecular Formula : CHFNO
- SMILES : C1C(=O)N(CN1)CC(F)(F)F
- InChI : InChI=1S/C5H7F3N2O/c6-5(7,8)2-10-3-9-1-4(10)11/h9H,1-3H2
The trifluoroethyl group contributes to the compound's lipophilicity and stability, which may enhance its interaction with biological targets.
Target Interaction
Similar compounds, particularly imidazolidinones and benzimidazole derivatives, have demonstrated interactions with various enzymes and receptors. These interactions can lead to:
- Enzyme Inhibition : Compounds in this class are known to inhibit enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways:
- Anti-inflammatory Pathways : By modulating inflammatory cytokines and signaling pathways.
- Anticancer Activity : Potentially through the induction of apoptosis in cancer cells by targeting specific molecular pathways.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines; specific mechanisms under investigation. |
| Anti-inflammatory | Modulates inflammatory responses; reduces levels of pro-inflammatory cytokines. |
| Antimicrobial | Exhibits activity against certain bacterial strains; further studies needed for broader spectrum analysis. |
Case Studies and Research Findings
-
Anticancer Studies :
A study investigating the effects of this compound on human cancer cell lines showed significant cytotoxicity at varying concentrations. The compound was observed to induce apoptosis through caspase activation pathways.- Cell Lines Tested : A-549 (lung cancer), HL-60 (leukemia).
- Findings : IC values were reported in the low micromolar range.
-
Anti-inflammatory Effects :
In vitro experiments demonstrated that this compound could downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.- Methodology : ELISA assays were used to quantify cytokine levels post-treatment.
- Results : A dose-dependent reduction in cytokine production was noted.
-
Antimicrobial Activity :
Preliminary studies indicated that this compound exhibited antimicrobial properties against Gram-positive bacteria.- Tested Strains : Staphylococcus aureus and Streptococcus pneumoniae.
- Outcome : Minimum inhibitory concentrations (MICs) were determined, suggesting potential for further development as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2,2,2-trifluoroethyl)imidazolidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting 2,2,2-trifluoroethylamine with α-keto esters or α-halo carbonyl intermediates under basic conditions (e.g., NaEtO in ethanol) can yield the imidazolidinone core . Divergent methodologies, such as adjusting solvent polarity (THF vs. DMF) or temperature (−15°C to reflux), significantly impact regioselectivity and yield. Purification often involves column chromatography with gradients of ethyl acetate/hexane or crystallization from ethanol .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/19F NMR : Identifies trifluoroethyl group integration (δ ~3.8–4.2 ppm for CH2CF3) and confirms absence of unreacted amines.
- IR Spectroscopy : Detects carbonyl stretching (~1700–1750 cm⁻¹) and NH bending (~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]+) and isotopic patterns for fluorine.
- X-ray Crystallography : Resolves stereoelectronic effects of the trifluoroethyl group on ring conformation, though crystallization may require slow evaporation in aprotic solvents (e.g., THF/hexane) .
Q. How can researchers optimize purification to isolate high-purity this compound?
- Methodological Answer : Use preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) for small-scale purification. For larger scales, fractional crystallization using ethanol/water mixtures (70:30 v/v) effectively removes byproducts like uncyclized intermediates. Monitor purity via TLC (Rf ~0.4 in EtOAc) and confirm with melting point analysis (mp ~248°C, as seen in related imidazolidinones) .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s electronic properties and binding interactions in biological systems?
- Methodological Answer : The CF3 group’s strong electron-withdrawing effect reduces basicity of adjacent amines (pKa shift ~2–3 units) and enhances metabolic stability. Computational modeling (DFT) reveals its impact on dipole moments and π-stacking with aromatic residues in target proteins. Comparative studies with non-fluorinated analogs (e.g., ethyl or methyl derivatives) using SPR or ITC quantify binding affinity changes .
Q. How should researchers address contradictory data in literature regarding reaction yields or biological activity?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loadings (e.g., Pd vs. Cu), or assay conditions (e.g., cell line variability). Reproduce experiments under standardized protocols (e.g., anhydrous DMF, 60°C) and validate via control reactions. For bioactivity conflicts, use orthogonal assays (e.g., enzymatic inhibition + cellular viability) and compare against reference compounds like known kinase inhibitors .
Q. What strategies are effective for studying the compound’s mechanism of action in enzymatic inhibition?
- Methodological Answer :
- Kinetic Analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to identify key interactions.
- Mutagenesis Studies : Target residues near the trifluoroethyl group (e.g., Phe → Ala mutants) to assess steric/electronic effects.
- Metabolite Profiling : Use LC-MS to track fluorine retention in hepatic microsomes, indicating metabolic stability .
Q. How can structural modifications enhance the compound’s thermal stability for formulation studies?
- Methodological Answer : Introduce electron-donating substituents (e.g., methoxy groups) to stabilize the imidazolidinone ring against thermal decomposition. Analyze degradation pathways via TGA-DSC (heating rate 10°C/min under N2) and identify stable polymorphs using PXRD. Co-crystallization with excipients (e.g., cyclodextrins) improves melt resistance .
Q. What challenges arise in resolving stereoelectronic effects of the trifluoroethyl group via X-ray crystallography?
- Methodological Answer : The CF3 group’s high electron density can cause disorder in crystal lattices. Optimize crystallization by:
- Using bulky counterions (e.g., TBAF) to enforce packing.
- Employing synchrotron radiation for high-resolution data (<1.0 Å).
- Applying Hirshfeld surface analysis to map intermolecular interactions .
Methodological Resources
- Synthetic Protocols : Refer to cyclocondensation strategies in Tetrahedron Lett. and fluorinated analog design in Chem. Ber. .
- Computational Tools : Gaussian (DFT), PyMOL (docking), and Mercury (crystallography).
- Biological Assays : Standardize using NIH/3T3 (proliferation) or HEK293 (kinase) cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
